D-Ribose 5-phosphate

Maillard reaction Advanced glycation end products (AGEs) Protein modification

D-Ribose 5-phosphate (R5P, CAS 93-87-8) is the 5-O-phosphorylated form of D-ribose, belonging to the pentose phosphate class of metabolites. It serves as the obligate precursor for 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and thus nucleotide biosynthesis, placing it at the nexus of the pentose phosphate pathway and de novo purine/pyrimidine synthesis.

Molecular Formula C5H11O8P
Molecular Weight 230.11 g/mol
CAS No. 93-87-8
Cat. No. B12828290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose 5-phosphate
CAS93-87-8
Molecular FormulaC5H11O8P
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5?/m1/s1
InChIKeyKTVPXOYAKDPRHY-SOOFDHNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose 5-Phosphate (CAS 93-87-8): Procurement-Grade Identity, Metabolic Role, and Comparator Scope


D-Ribose 5-phosphate (R5P, CAS 93-87-8) is the 5-O-phosphorylated form of D-ribose, belonging to the pentose phosphate class of metabolites [1]. It serves as the obligate precursor for 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP) and thus nucleotide biosynthesis, placing it at the nexus of the pentose phosphate pathway and de novo purine/pyrimidine synthesis [2]. Commercially, R5P is supplied as the free acid, disodium salt, or disodium salt dihydrate, with purity specifications typically ≥95% to ≥99% (TLC) . Because R5P’s anomeric hemiacetal, charged phosphate, and susceptibility to hydrolysis differ fundamentally from unphosphorylated ribose (D-ribose, CAS 50-69-1), its isomer D-ribulose 5-phosphate (Ru5P, CAS 4151-19-3), and the 2′-deoxy analog (dR5P, CAS 102916-66-5), procurement decisions must be driven by quantifiable performance attributes rather than nominal class membership.

Why D-Ribose 5-Phosphate Cannot Be Replaced by Unphosphorylated Ribose or Positional Isomers in Research and Industrial Workflows


Generic substitution among pentose-phosphate congeners fails because the 5′-phosphate group of R5P is not a passive appendage—it functions as an intramolecular catalyst in Maillard glycation chemistry [1], determines the equilibrium position of the ribose/ribulose isomerase couple [2], and directly governs enzyme-substrate recognition in kinases, isomerases, and PRPP synthetases [3]. Unphosphorylated D-ribose lacks the electrostatic steering and phosphate-mediated activation required by ribose-phosphate isomerases, while D-ribulose 5-phosphate enters a different catalytic branch and cannot substitute as a PRPP precursor. Even a seemingly minor alteration—removal of the 2′-OH (2-deoxyribose 5-phosphate)—fundamentally changes the Maillard reaction trajectory, abolishing Amadori formation and yielding structurally distinct advanced glycation end products [1]. The quantitative evidence below shows that R5P glycates protein at least 10-fold faster than ribose and 80-fold faster than glucose, that the R5P/Ru5P equilibrium rests at ~60:40 under standard conditions, and that purity, salt form, and stability specifications vary widely among commercial sources—making empirical verification, not class-level assumption, mandatory for reproducible research or manufacturing.

Quantitative Differentiation of D-Ribose 5-Phosphate Against Ribose, Glucose, Ribulose 5-Phosphate, and 2-Deoxyribose 5-Phosphate


Protein Glycation Rate: D-Ribose 5-Phosphate vs. D-Ribose vs. D-Glucose

D-Ribose 5-phosphate (R5P) glycates protein at a rate approximately 10-fold higher than unphosphorylated D-ribose and approximately 80-fold higher than D-glucose under equivalent conditions [1]. The intramolecular phosphate group of R5P catalyzes the early-stage Amadori rearrangement, a catalytic effect absent in neutral ribose [2]. This differential is not marginal; it changes the experimental utility of the compound entirely—R5P is preferred when rapid glycation is desired, while ribose or glucose are too slow for comparable time-course studies.

Maillard reaction Advanced glycation end products (AGEs) Protein modification

Isomerization Equilibrium: D-Ribose 5-Phosphate vs. D-Ribulose 5-Phosphate

Under standard assay conditions, the ribose-5-phosphate isomerase (Rpi)-catalyzed interconversion between R5P and D-ribulose 5-phosphate (Ru5P) reaches an equilibrium of 60.3% R5P and 39.7% Ru5P [1]. This equilibrium position is enzyme-independent and reversible—starting from either pure R5P or pure Ru5P yields the identical 60.3:39.7 ratio [1]. This value serves as a calibration benchmark: any deviation indicates phosphatase contamination, incomplete isomerization, or inappropriate substitution of Ru5P for R5P in coupling assays.

Pentose phosphate pathway Phosphatase/Isomerase assay 31P-NMR

Substrate Affinity (Km) for Ribose-5-Phosphate Isomerase: D-Ribose 5-Phosphate vs. Class-Level Benchmark

The Michaelis constant (Km) of D-ribose 5-phosphate for ribose-5-phosphate isomerase (EC 5.3.1.6) has been measured across species and compartments. In pea leaf, the chloroplast isoform exhibits Km = 2.3 mM, while the cytoplasmic isoform shows Km = 2.1 mM [1]. In comparison, the same enzyme's Km for the reverse substrate D-ribulose 5-phosphate is reported in the range of 0.015–0.52 mM across different organisms, indicating that the isomerase binds Ru5P with higher affinity [2]. This kinetic asymmetry means that substitution of R5P by Ru5P in forward-direction assays will alter observed rates at substantiating substrate concentrations and must be accounted for in experimental design.

Enzyme kinetics Ribose-5-phosphate isomerase Substrate affinity

Thermal Stability and Decomposition Rate: D-Ribose 5-Phosphate vs. D-Ribose at Physiological pH

Under neutral pH and physiological-to-elevated temperatures, D-ribose 5-phosphate exhibits decomposition half-lives within the same order of magnitude as D-ribose, 2-deoxyribose, and ribose 2,4-bisphosphate [1]. Specifically, at pH 7.0 and 100°C, ribose half-life is 73 minutes; at pH 7.0 and 0°C, the extrapolated half-life is approximately 44 years [1]. The study explicitly states that ribose 5-phosphate falls within an order of magnitude of these ribose values. This places R5P in a stability class comparable to ribose—not inherently more labile—contrary to assumptions that phosphorylation exacerbates degradation under ambient storage.

Chemical stability Prebiotic chemistry Half-life

Commercial Purity and Salt-Form Options: Free Acid vs. Disodium Salt Dihydrate

Commercial D-ribose 5-phosphate is most commonly supplied as the disodium salt dihydrate (CAS 207671-46-3) with purity ≥99% (TLC) , though free-acid forms (CAS 93-87-8) with lower purity (≥95% HPLC) are also available . The disodium salt offers superior aqueous solubility (≥50 mg/mL) and defined stoichiometry (C5H9Na2O8P·2H2O, MW 274.07) , whereas the free acid is hygroscopic and exists as an equilibrium mixture of α/β anomers and open-chain aldehyde forms. For enzymatic assays requiring precise substrate concentration, the disodium salt dihydrate eliminates the need for counter-ion correction and reduces lot-to-lot variability versus free-acid preparations.

Procurement specification Purity analysis Salt-form selection

Unique Internal Glycation Cross-Linking: R5P vs. 2-Deoxyribose 5-Phosphate vs. Ribose + Pi

When incubated with horse heart metmyoglobin at 37°C, D-ribose 5-phosphate (R5P) generates a distinct protein form (Myo-X) with increased SDS-PAGE mobility, indicative of an internal cross-link between the N-terminus and an internal lysine (most likely Lys133) [1]. This alteration is specific to R5P and its deoxy analog (dR5P) when combined with myoglobin; other common sugars (glucose, ribose, fructose) do not produce Myo-X over a one-week period [1]. Importantly, D-ribose with inorganic phosphate (Pi) added separately does not replicate this effect, confirming that the covalent 5′-phosphate ester—not free phosphate catalysis—is required for the unique glycation trajectory [1].

Protein cross-linking Myoglobin glycation SDS-PAGE

High-Value Application Scenarios for D-Ribose 5-Phosphate Supported by Comparative Quantitative Evidence


Accelerated in Vitro Glycation and AGE Inhibitor Screening

R5P’s ~10–80-fold faster protein glycation rate relative to ribose and glucose [1] makes it the substrate of choice for high-throughput screening of AGE inhibitors and glycation breakers. Using R5P, a 24-hour incubation yields glycation levels that would require 10 days with ribose or >30 days with glucose, dramatically compressing assay timelines. The defined R5P:amine reaction stoichiometry and established superoxide generation rate (1.0 μM min⁻¹ at millimolar R5P and amine, 37°C) provide a reproducible oxidative stress co-factor for studying glycoxidative damage [2].

Ribose-5-Phosphate Isomerase (Rpi) Enzyme Characterization and Mechanistic Studies

The established Km values (2.1–2.3 mM for R5P; 0.015–0.52 mM for Ru5P) [1] and the invariant 60.3:39.7 equilibrium ratio [2] provide essential reference points for Rpi kinetic characterization. Labs characterizing novel Rpi isoforms or screening isomerase inhibitors can use these benchmarks to validate assay setup, detect phosphatase contamination, and select appropriate substrate concentrations that ensure initial-velocity conditions rather than equilibrium-limited rates. The disodium salt dihydrate form (≥99% TLC) eliminates counter-ion ambiguity and enables accurate activity calculations per mole of enzyme .

Studies of Unique Pentose-Phosphate-Specific Glycation Cross-Linking Chemistry

R5P uniquely generates an internal protein cross-link (Myo-X) with myoglobin that cannot be reproduced by ribose with added inorganic phosphate [1]. This specific cross-linking activity—absent in glucose, fructose, and ribose+Pi—positions R5P as an essential reagent for investigating the structural consequences of sugar-phosphate-mediated protein damage. The distinction between covalent phosphoester-driven chemistry and free-phosphate catalysis underscores why R5P must be purchased as the authentic phosphorylated compound, not cobbled together from ribose and a phosphate buffer [1].

Nucleotide Precursor Feeding in Cell-Free Biosynthesis and Metabolic Engineering

As the direct metabolic precursor to PRPP and all purine/pyrimidine nucleotides, R5P is used in cell-free protein synthesis systems and in vitro reconstitution of the pentose phosphate pathway. The disodium salt dihydrate’s defined solubility (≥50 mg/mL) [1] and high purity (≥99% TLC) [1] make it suitable for quantitative precursor feeding studies where precise molar delivery is required. Procurement of the correct salt form avoids issues of hygroscopicity and variable hydration that plague free-acid preparations, ensuring that the fed concentration matches the nominal value in kinetic models [2].

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